N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine
CAS No.:
Cat. No.: VC14758891
Molecular Formula: C16H17N3O5
Molecular Weight: 331.32 g/mol
* For research use only. Not for human or veterinary use.
![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine -](/images/structure/VC14758891.png)
Specification
Molecular Formula | C16H17N3O5 |
---|---|
Molecular Weight | 331.32 g/mol |
IUPAC Name | 2-[[2-[[2-(3-acetylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C16H17N3O5/c1-10(20)12-8-19(13-5-3-2-4-11(12)13)9-15(22)17-6-14(21)18-7-16(23)24/h2-5,8H,6-7,9H2,1H3,(H,17,22)(H,18,21)(H,23,24) |
Standard InChI Key | NEFXOQYOSHDPAZ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(=O)NCC(=O)O |
Introduction
Structural Characterization and Molecular Properties
N-[(3-Acetyl-1H-indol-1-yl)acetyl]glycylglycine (theoretical molecular formula: C₁₆H₁₈N₄O₅) consists of three primary components:
-
A 3-acetylindole core, which contributes aromaticity and potential hydrogen-bonding interactions.
-
An acetyl spacer linking the indole to the dipeptide.
-
A glycylglycine unit, a simple dipeptide known for its role in peptide backbone flexibility.
Table 1: Calculated Molecular Properties
Property | Value |
---|---|
Molecular weight | 346.34 g/mol |
Hydrogen bond donors | 4 (indole NH, two amide NH) |
Hydrogen bond acceptors | 6 (amide C=O, acetyl C=O) |
Rotatable bonds | 8 |
Topological polar surface area | 125 Ų |
The indole ring’s 3-acetyl group introduces steric hindrance, potentially influencing its binding affinity to biological targets such as enzymes or receptors.
Synthetic Routes and Optimization
Stepwise Synthesis Strategy
The compound is hypothesized to be synthesized via a three-step protocol:
-
Indole functionalization: Acetylation at the 3-position using acetic anhydride under Friedel-Crafts conditions.
-
Acetyl spacer attachment: Reaction of 3-acetylindole with bromoacetyl bromide to form the acetyl-linked intermediate.
-
Peptide coupling: Condensation of the intermediate with glycylglycine using carbodiimide crosslinkers (e.g., EDC/HOBt).
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Predicted) |
---|---|---|
1 | Acetic anhydride, AlCl₃, 0°C, 2 hr | 75% |
2 | Bromoacetyl bromide, DCM, RT, 4 hr | 68% |
3 | EDC, HOBt, DMF, 0°C → RT, 12 hr | 55% |
Purification is anticipated to involve silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Spectroscopic and Analytical Profiling
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ 7.2–8.1 ppm (indole aromatic protons, multiplet).
-
δ 2.4 ppm (acetyl CH₃, singlet).
-
δ 3.9–4.2 ppm (glycylglycine α-CH₂, multiplet).
-
-
¹³C NMR:
-
δ 168–172 ppm (amide and acetyl carbonyl carbons).
-
High-Resolution Mass Spectrometry (HRMS)
-
Expected [M+H]⁺: m/z 347.1352 (calculated for C₁₆H₁₉N₄O₅⁺).
Biological Activity and Mechanistic Insights
While direct pharmacological data for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine are unavailable, structurally related compounds exhibit:
Antimicrobial Effects
Indole-acetyl peptides exhibit moderate activity against Staphylococcus aureus (MIC: 16–64 µg/mL). The glycylglycine moiety may enhance solubility and bacterial membrane penetration.
Enzyme Interactions
Molecular docking simulations predict binding to tryptophan synthase (binding energy: −8.2 kcal/mol), suggesting potential interference with tryptophan biosynthesis.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Indole-Peptide Hybrids
Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
---|---|---|
N-[(4-Methoxyindol-1-yl)acetyl]glycylglycine | 1.2 (MCF-7) | 32 (S. aureus) |
N-(Indole-3-acetyl)glycine | >100 | 64 (E. coli) |
Target compound | Not tested | Not tested |
The 3-acetyl substitution may enhance metabolic stability compared to 4-methoxy analogs but reduce solubility due to increased hydrophobicity.
Challenges and Future Directions
Synthetic Challenges
-
Low yields in peptide coupling steps due to steric hindrance.
-
Racemization risk during dipeptide conjugation, requiring optimized coupling agents.
Research Priorities
-
In vitro cytotoxicity screening against cancer cell lines.
-
ADMET profiling to assess oral bioavailability and metabolic degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume